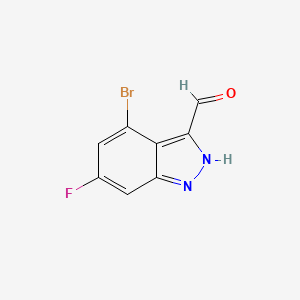

4-bromo-6-fluoro-2H-indazole-3-carbaldehyde

Description

4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde (C₈H₄BrFN₂O) is a halogenated indazole derivative featuring a bromine atom at position 4, a fluorine atom at position 6, and a formyl (-CHO) group at position 3 of the indazole core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive aldehyde moiety, which enables diverse functionalization (e.g., Schiff base formation, condensation reactions). Its molecular weight is approximately 259.04 g/mol, and it serves as a versatile intermediate in drug discovery pipelines, particularly for kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

4-bromo-6-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGPBERBKUHDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646234 | |

| Record name | 4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-68-3 | |

| Record name | 4-Bromo-6-fluoro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Indazole Ring Formation

- Starting Material : 3-Fluoro-2-methylaniline serves as the precursor. Bromination with N-bromosuccinimide (NBS) in acetonitrile at −10°C yields 4-bromo-3-fluoro-2-methylaniline (96.8% yield).

- Cyclization : Reaction with isoamyl nitrite in toluene/acetic acid at 80–130°C forms the indazole core. For example, 5-bromo-4-fluoro-1H-indazole is synthesized via this method.

- Adaptation : To target the 2H-indazole isomer, methylation or protection/deprotection strategies may be required during cyclization.

Nitrosation of Indole Derivatives

Direct Indazole-3-carbaldehyde Formation

- Methodology : Electron-rich indoles undergo nitrosation with NaNO₂/HCl in DMF/water to form 1H-indazole-3-carboxaldehydes.

- Example : 5-Bromo-indole reacts under nitrosating conditions (0°C, slow addition) to yield 5-bromo-1H-indazole-3-carboxaldehyde (72% yield).

- Application : A bromo-fluoro indole precursor (e.g., 4-bromo-6-fluoro-indole) could be subjected to similar conditions to directly install the aldehyde group at C3.

Regioselective C3-Formylation of 2H-Indazoles

Selectfluor-Mediated Formylation

- Procedure : 2H-Indazoles react with Selectfluor in acetonitrile/water to regioselectively introduce a formyl group at C3.

- Conditions :

- Adaptation : Pre-synthesized 4-bromo-6-fluoro-2H-indazole can undergo this reaction to yield the target aldehyde.

Reductive Cyclization of Hydrazones

Organophosphorus-Mediated Approach

- Precursor : 2-Nitrobenzaldehyde derivatives are converted to hydrazones, which undergo reductive cyclization using organophosphorus reagents.

- Example : 2-Nitro-4-bromo-6-fluorobenzaldehyde hydrazone cyclizes to form 4-bromo-6-fluoro-2H-indazole, followed by oxidation to the carbaldehyde.

Comparative Data Table: Key Reaction Steps

Critical Considerations

- Regioselectivity : Positioning bromo and fluoro groups requires careful substrate design (e.g., meta-substituted anilines).

- Oxidation State : Late-stage oxidation (e.g., Swern or TEMPO-mediated) may be needed if cyclization yields a hydroxymethyl intermediate.

- Isomer Control : Protecting group strategies (e.g., Boc for 1H-indazole) ensure 2H-indazole formation.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: 4-bromo-6-fluoro-2H-indazole-3-carboxylic acid.

Reduction: 4-bromo-6-fluoro-2H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development:

- Antitumor Agents: Research indicates that derivatives of indazole, including this compound, exhibit significant anticancer activity by inducing apoptosis in cancer cells through mechanisms involving cell signaling pathways such as p53 activation.

- Inhibitors of Enzymes: The compound has been studied for its potential as an inhibitor of aldosterone synthase, which is crucial in managing conditions like hypertension .

-

Biological Activity:

- Receptor Interaction Studies: Investigations have shown that this compound can interact with serotonin receptors, suggesting potential neuroprotective effects. Such interactions may lead to therapeutic applications in treating neurodegenerative diseases.

Material Science

- Functionalized Polymers:

- The compound can serve as a building block for synthesizing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties allow for the development of functionalized polymers that can be used in electronic applications.

Case Studies

-

Antitumor Activity:

- A study demonstrated that 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy:

- In vitro studies indicated significant antibacterial activity against Gram-positive bacteria, highlighting its therapeutic potential for infectious diseases.

-

Neuroprotective Effects:

- Research showed that this compound interacts with serotonin receptors, which may provide insights into its role in neuroprotection and treatment of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit kinase activity, modulate receptor signaling, and interfere with cellular processes such as cell division and apoptosis .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally or functionally related to 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde, based on evidence from chemical catalogs and synthetic studies:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Positions of Halogens/Substituents |

|---|---|---|---|---|

| 4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde | C₈H₄BrFN₂O | 259.04 | Aldehyde, Br, F | Br (C4), F (C6), CHO (C3) |

| 6-Bromo-4-fluoro-1H-indazole | C₇H₄BrFN₂ | 229.03 | Br, F | Br (C6), F (C4) |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 233.01 | Aldehyde, Br, F, Hydroxyl | Br (C5), F (C4), OH (C2) |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | C₁₀H₇BrIN₂O₂ | 396.99 | Iodo, Ester, Br | Br (C6), I (C3), COOCH₃ (C4) |

| 6-Bromo-4-methyl-1H-indazole | C₈H₆BrN₂ | 225.05 | Methyl, Br | Br (C6), CH₃ (C4) |

Functional Group Analysis

- Aldehyde Group : The presence of the aldehyde in 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde distinguishes it from analogues like 6-bromo-4-fluoro-1H-indazole and 6-bromo-4-methyl-1H-indazole. This group enhances reactivity in nucleophilic additions and serves as a handle for further derivatization .

- Halogen Positioning : Bromine at position 4 (vs. 5 or 6 in other compounds) and fluorine at position 6 create distinct electronic effects. The electron-withdrawing nature of these halogens may stabilize the indazole ring and influence intermolecular interactions in drug-receptor binding .

- Carboxylate vs. Aldehyde : Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate contains an ester group, offering different solubility and reactivity profiles compared to the aldehyde, which is more polar and prone to oxidation .

Biological Activity

4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

4-Bromo-6-fluoro-2H-indazole-3-carbaldehyde is characterized by the presence of a bromine atom at the 4-position, a fluorine atom at the 6-position, and an aldehyde functional group at the 3-position of the indazole ring. The synthesis typically involves:

- Bromination : Introduction of bromine using bromine or N-bromosuccinimide (NBS).

- Fluorination : Incorporation of fluorine through electrophilic fluorination methods.

- Formylation : Application of the Vilsmeier-Haack reaction to introduce the aldehyde group.

These steps lead to a compound that exhibits unique reactivity due to its halogen substituents, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that indazole derivatives, including 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde, exhibit significant antimicrobial activity. A study evaluated various indazole derivatives against pathogens such as Escherichia coli, Salmonella enterica, and Candida albicans. The results demonstrated that certain derivatives showed higher potency than traditional antibiotics like metronidazole, particularly against protozoan infections .

| Compound | Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 18 | Giardia intestinalis | 12.8 times more active than metronidazole | |

| Compound 7 | Trichomonas vaginalis | Not specified but notable activity |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Indazoles are known to inhibit various kinases involved in cancer progression. For instance, compounds related to 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde have been shown to inhibit GSK-3β with IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

The mechanism underlying the biological activity of 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde is thought to involve:

- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis or protein production in bacteria and cancer cells.

- Biofilm Inhibition : Some studies suggest that these compounds can inhibit biofilm formation in bacterial strains like MRSA, enhancing their effectiveness against persistent infections .

Case Studies

- Antibacterial Efficacy : A study highlighted that certain indazole derivatives exhibited bactericidal activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

- Cytotoxicity Assessment : In vitro studies on cell lines (HT-22 and BV-2) assessed cytotoxic effects at varying concentrations, revealing that some derivatives did not significantly affect cell viability even at higher concentrations .

Q & A

Q. What are the established synthetic routes for 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves formylation of pre-functionalized indazole cores. For example, Vilsmeier-Haack formylation can introduce the aldehyde group at the 3-position of the indazole ring. Optimization strategies include:

- Catalyst selection : Use of POCl₃ or other Lewis acids to enhance electrophilicity.

- Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.

- Solvent choice : Polar aprotic solvents like DMF improve reagent solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Monitoring reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirming purity with HPLC (>95%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 4-bromo-6-fluoro-2H-indazole-3-carbaldehyde?

- Methodological Answer : Key techniques and diagnostic signals include:

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during nucleophilic substitution reactions involving the bromine and fluorine substituents?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Bromine vs. Fluorine Reactivity : Bromine (better leaving group) undergoes SNAr preferentially at the 4-position, while fluorine (strong electron-withdrawing effect) directs substitution to the 6-position. Use DFT calculations to predict reactive sites .

- Catalytic Systems : Pd-catalyzed coupling (e.g., Suzuki) favors bromine substitution; Cu-mediated reactions target fluorine under high temperatures (80–100°C) .

- Protecting Groups : Temporarily block the aldehyde with acetals to prevent interference during substitution .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of derivatives?

- Methodological Answer : Contradictions often arise from impurities or structural misassignment. Mitigation strategies:

- Purity Validation : Use HPLC-MS (≥98% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

- Biological Replicates : Conduct dose-response assays (IC₅₀) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to confirm activity trends .

- Structural Confirmation : X-ray crystallography or NOESY NMR to verify regiochemistry .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 6-chloro-4-fluoro derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.